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  • Product: Diethyl 2-aminoazulene-1,3-dicarboxylate
  • CAS: 3806-02-8

Core Science & Biosynthesis

Foundational

Photophysical Modulation of Diethyl 2-Aminoazulene-1,3-dicarboxylate: A Technical Guide to UV-Vis and Emission Spectroscopy

Executive Summary Azulene, a non-alternant bicyclic aromatic hydrocarbon, is renowned in photochemistry for its striking blue color and its anomalous violation of Kasha’s rule, predominantly exhibiting fluorescence from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azulene, a non-alternant bicyclic aromatic hydrocarbon, is renowned in photochemistry for its striking blue color and its anomalous violation of Kasha’s rule, predominantly exhibiting fluorescence from its second excited state ( S2​→S0​ ) rather than the first ( S1​→S0​ )[1]. However, the parent azulene suffers from exceptionally low fluorescence quantum yields ( Φf​≈10−4 ), limiting its utility in advanced optical applications.

The strategic functionalization of the azulene core to form diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) fundamentally rewrites its photophysical behavior. By introducing a strong electron-donating amine at the 2-position and electron-withdrawing ethyl ester groups at the 1,3-positions, researchers create a powerful Intramolecular Charge Transfer (ICT) system[1]. This guide explores the mechanistic causality behind DEAA's unique UV-Vis absorption and emission spectra, provides validated experimental protocols for its synthesis and characterization, and details its emerging role in two-photon bioimaging and chemosensing.

Mechanistic Grounding: The Push-Pull ICT System

To understand the spectroscopic profile of DEAA, one must analyze the causality of its substituent effects. The parent azulene features a narrow energy gap between the S0​ and S1​ states (resulting in visible absorption at ~580 nm) and a large gap between S1​ and S2​ . Because internal conversion (IC) from S2​ to S1​ is unusually slow, emission occurs from S2​ [1].

In DEAA, the 2-amino group acts as a "push" (electron donor) while the 1,3-dicarboxylate groups act as a "pull" (electron acceptors). This electronic configuration stabilizes an Intramolecular Charge Transfer (ICT) state upon excitation.

  • Absorption Shift: The ICT stabilization alters the molecular orbital energy levels, typically causing a hypsochromic (blue) shift in the S0​→S1​ transition and a hyperchromic effect in the UV region, resulting in strong absorption maxima ( λmax​ ) between 330 nm and 520 nm depending on specific 6-position substitutions and solvent polarity[1][2].

  • Emission Enhancement: The stabilized ICT state effectively competes with non-radiative decay pathways. As the molecule relaxes from the Franck-Condon state to the solvent-relaxed ICT state, it emits with a significant Stokes shift (often >100 nm) and a markedly improved quantum yield compared to the parent hydrocarbon[1].

G S0 Ground State (S0) Non-polar S2 S2 State Initial Excitation S0->S2 UV Excitation (~335-480 nm) S1 S1 State Rapid IC S1->S0 Fast IC (Non-radiative) S2->S1 Slow IC (Violates Kasha's) ICT ICT State Push-Pull Stabilized S2->ICT Solvent Relaxation ICT->S0 Anomalous Emission (~460-500 nm)

Caption: Photophysical state transitions in DEAA demonstrating ICT stabilization and anomalous S2 emission.

Quantitative Photophysical Data

The introduction of the push-pull system drastically alters the measurable spectroscopic data. Table 1 summarizes the UV-Vis absorption and fluorescence emission parameters of parent azulene compared to DEAA derivatives used in modern literature, such as the AzuFluor probe (a 6-hydroxy DEAA derivative)[1] and NAz-6-Bpin (a 6-boronate DEAA derivative)[2].

Table 1: Comparative Photophysical Properties of Azulene and DEAA Derivatives

Compound / DerivativeSolventAbsorption λmax​ (nm)Emission λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φf​ )
Parent Azulene Hexane~580374- ∼1×10−4
AzuFluor Oxidation Product (2-amino-6-hydroxy-DEAA)MeOH/Buffer3354831480.010
NAz-6-Bpin (2-amino-6-Bpin-DEAA)THF523QuenchedN/AN/A
NAz-6-Bpin + Fluoride THF464QuenchedN/AN/A
DEHA (2-hydroxy analog) CH2​Cl2​ 313~450~137Variable by metal

Note: The massive Stokes shift (e.g., 148 nm for AzuFluor) is a direct consequence of the structural relaxation into the ICT state prior to emission, minimizing self-absorption and making these molecules ideal for two-photon microscopy[1].

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and spectroscopic characterization of DEAA must be treated as a self-validating system. The following protocols detail the Nozoe synthesis approach[3] and subsequent optical validation.

G Synth 1. Nozoe Synthesis Tp-Ts + Ethyl Cyanoacetate Purif 2. Purification Silica Plug & Recrystallization Synth->Purif TLC Validation Prep 3. Sample Prep Spectroscopic Grade Solvents Purif->Prep >98% Purity Abs 4. UV-Vis Spectroscopy Identify λ_max & Isosbestic Points Prep->Abs Baseline Correction Emi 5. Fluorescence Spectroscopy Excitation at λ_max Abs->Emi Stokes Shift Calculation

Caption: Self-validating experimental workflow for the synthesis and spectroscopic analysis of DEAA.

Protocol 1: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate (DEAA)

This methodology utilizes a modified Nozoe synthesis, leveraging an [8+2] cycloaddition mechanism[3][4].

Reagents & Causality:

  • 2-Tosyloxytropone (Tp-Ts): Acts as the reactive seven-membered ring precursor. The tosylate is an excellent leaving group, facilitating the initial nucleophilic attack.

  • Ethyl Cyanoacetate: Provides the active methylene compound necessary for the[8+2] cycloaddition to form the five-membered ring.

  • t-Butylamine: Acts as both a base to deprotonate the active methylene and a bulky nucleophilic catalyst that drives the cyclization without causing unwanted transesterification.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 4.00 g (13.9 mmol) of Tp-Ts in 43.5 mL of anhydrous ethanol.

  • Reagent Addition: Submerge the flask in an ice bath (0 °C). Slowly add 3.1 mL of ethyl cyanoacetate, followed by the dropwise addition of 3.1 mL of t-butylamine. Causality: Dropwise addition controls the exothermic deprotonation, preventing thermal degradation of the tropone precursor.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes until the Tp-Ts is fully dissolved. Let the solution stand undisturbed for 12 hours under argon.

  • Workup: Evaporate the volatiles in vacuo. Extract the crude residue with dichloromethane ( CH2​Cl2​ ) and wash twice with deionized water to remove amine salts.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate DEAA as a distinct colored band.

Protocol 2: Spectroscopic Validation (UV-Vis & Emission)
  • Sample Preparation: Prepare a 10μM stock solution of purified DEAA in spectroscopic-grade methanol. Causality: Trace impurities in standard solvents can quench fluorescence or introduce parasitic absorption bands.

  • UV-Vis Absorption: Using a dual-beam spectrophotometer (e.g., JASCO V-670), run a baseline correction with pure methanol. Scan the DEAA sample from 250 nm to 700 nm. Identify the primary ICT absorption peak ( λmax​ ).

  • Fluorescence Emission: Transfer the sample to a quartz cuvette (1 cm path length). Using a spectrofluorometer, set the excitation wavelength to the previously determined λmax​ . Scan the emission from λmax​+15 nm to 700 nm.

  • Data Integrity Check: Ensure the absorbance at the excitation wavelength is below 0.1 OD to prevent inner-filter effects (self-quenching), which artificially depress the calculated quantum yield.

Advanced Applications in Bioimaging and Sensing

The highly tunable photophysics of DEAA make it a premier scaffold for advanced molecular probes:

  • Two-Photon Microscopy (TPM): Traditional fluorophores often suffer from shallow tissue penetration and high photobleaching. By utilizing DEAA derivatives (like AzuFluor 483-Bpin), researchers achieve cooperative two-photon excitation. The oxidation of the boronate ester by reactive oxygen species (ROS) like peroxynitrite triggers a massive fluorescence turn-on at 483 nm. The probe exhibits a two-photon absorption cross-section of 320 GM at 810 nm, allowing for deep, 3D-resolved in vivo imaging without cytotoxicity[1].

  • Colorimetric Chemosensors: The ICT state of DEAA is highly sensitive to electronic perturbations at the 6-position. The derivative NAz-6-Bpin acts as a naked-eye chemosensor for fluoride ions. Upon binding fluoride, the boron center transitions from trigonal planar to tetrahedral, interrupting the extended π -conjugation. This causes a sharp hypsochromic shift in the UV-Vis spectrum from 523 nm (pink) to 464 nm (yellow), featuring a clear isosbestic point at 502 nm, validating a 1:1 stoichiometric binding event[2].

References

  • Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy Journal of the American Chemical Society URL:[Link]

  • Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification ACS Omega URL:[Link]

  • A Colorimetric Chemosensor Based on a Nozoe Azulene That Detects Fluoride in Aqueous/Alcoholic Media Frontiers in Chemistry URL:[Link]

Sources

Exploratory

Structural Elucidation of Diethyl 2-Aminoazulene-1,3-dicarboxylate: NMR Characterization and Synthetic Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated, non-alternant aromatic systems. Azulene and its derivatives represent a unique cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated, non-alternant aromatic systems. Azulene and its derivatives represent a unique class of bicyclic hydrocarbons characterized by a fused five- and seven-membered ring system. Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) is a critical precursor in the development of advanced functional materials, metallacycles, and pharmaceuticals[1].

This whitepaper provides an authoritative, in-depth guide to the synthesis, Nuclear Magnetic Resonance (NMR) characterization, and chemical shift causality of DEAA. By understanding the fundamental electron distribution within the azulene core, researchers can accurately interpret complex 1D and 2D NMR spectra and validate their synthetic workflows.

Chemical Context and Causality in Azulene NMR

To accurately assign the NMR signals of DEAA, one must first understand the intrinsic electronic properties of the azulene scaffold. Unlike naphthalene, azulene is a non-alternant hydrocarbon with a permanent dipole moment of 1.08 D[1]. This polarity arises from the molecule's tendency to achieve aromatic stabilization (Hückel's 4n+2 rule) by transferring electron density from the seven-membered ring to the five-membered ring, resulting in a resonance hybrid of a cyclopentadienyl anion and a tropylium cation.

In DEAA, this innate electronic distribution is heavily modulated by substituents:

  • 1,3-Diester Groups (Electron-Withdrawing): The ethyl ester groups at positions 1 and 3 pull electron density away from the five-membered ring. More importantly, their carbonyl oxygens exert a strong magnetic anisotropy and a spatial peri-effect on the adjacent protons (H4 and H8) of the seven-membered ring.

  • 2-Amino Group (Electron-Donating): The primary amine at position 2 donates electron density back into the highly substituted five-membered ring via resonance, creating a complex "push-pull" electronic system that drastically alters the chemical shifts compared to the parent azulene[2].

Synthetic Workflow: The Nozoe Method

DEAA is predominantly synthesized via the Nozoe method, a robust [8+2] cycloaddition-type pathway that utilizes tropolone derivatives as starting materials[3]. The protocol below is designed as a self-validating system; successful progression is visually indicated by the formation of the characteristic brightly colored azulene chromophore.

Step-by-Step Experimental Protocol
  • Precursor Activation: Convert tropolone to a reactive intermediate, such as 2-tosyloxytropone or 2-chlorotropone, using p-toluenesulfonyl chloride (TsCl) or thionyl chloride[4].

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the activated tropone derivative (e.g., 0.5 mmol) and ethyl cyanoacetate (1.0 mmol) in 2 mL of anhydrous ethanol under an argon atmosphere[4].

  • Base-Promoted Cyclization: Add a base, typically t-butylamine (2.5 mmol) or sodium ethoxide, dropwise at room temperature. The mixture will initially form a white suspension[4].

  • Maturation: Stir the reaction mixture for 4 to 12 hours. During this time, nucleophilic attack, cyclization, and subsequent aromatization occur, yielding the deep-colored azulene core[3][4].

  • Isolation: Evaporate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography using an ethyl acetate/hexane gradient to isolate pure DEAA[4].

SynthesisWorkflow Start Tropolone Precursor Tosylation Tosylation / Halogenation Start->Tosylation Intermediate 2-Substituted Tropone Tosylation->Intermediate Addition Ethyl Cyanoacetate Addition Intermediate->Addition Cyclization Base-Promoted Cyclization Addition->Cyclization Product DEAA Product Cyclization->Product

Caption: Workflow for the Nozoe synthesis of diethyl 2-aminoazulene-1,3-dicarboxylate.

Comprehensive NMR Characterization

The structural validation of DEAA relies heavily on high-resolution ¹H and ¹³C NMR spectroscopy. The tables below summarize the quantitative chemical shift data, followed by the causality behind these observations.

¹H NMR Chemical Shifts and Multiplicities

Table 1: Representative ¹H NMR Data for DEAA (400 MHz, CD₂Cl₂ or CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H4, H8 8.80 – 9.00d (doublet)9.6 – 11.82HSeven-membered ring (peri to ester)
H6 7.50 – 7.60t (triplet)9.5 – 10.51HSeven-membered ring (para to five-membered ring)
H5, H7 7.30 – 7.45t (triplet)9.5 – 11.82HSeven-membered ring
-NH₂ 7.30 – 7.50br s (broad singlet)-2HAmine protons (C2)
-CH₂- 4.30 – 4.45q (quartet)7.24HEster methylene (1,3-positions)
-CH₃ 1.35 – 1.45t (triplet)7.26HEster methyl (1,3-positions)

Causality & Interpretation:

  • The Peri-Effect (H4/H8): In the parent azulene, H4 and H8 resonate around 8.18 ppm[5]. In DEAA, these protons are shifted drastically downfield to ~8.90 ppm[6]. This is caused by the spatial proximity (peri-position) of the ester carbonyl oxygen atoms at C1 and C3, which deshield the protons through strong magnetic anisotropy and localized electron withdrawal[1][2].

  • Amine Protons: The broad singlet for the -NH₂ group is highly sensitive to concentration and solvent temperature due to hydrogen bonding dynamics.

  • Five-Membered Ring: Notice the complete absence of aromatic protons from the five-membered ring; positions 1, 2, and 3 are fully substituted, making the integration of the seven-membered ring protons (5H total) a key diagnostic feature.

¹³C NMR Chemical Shifts

Table 2: Representative ¹³C NMR Data for DEAA (100 MHz, CD₂Cl₂ or CDCl₃)

CarbonChemical Shift (δ, ppm)Assignment
C=O 166.0 – 168.1Ester carbonyls
C2 146.0 – 148.0Amine-bearing carbon (C-NH₂)
C9, C10 140.0 – 142.0Bridgehead quaternary carbons
C6 136.0 – 138.0Seven-membered ring (para)
C4, C8 132.0 – 134.0Seven-membered ring (peri)
C5, C7 125.0 – 128.0Seven-membered ring
C1, C3 104.0 – 105.0Ester-bearing carbons (C-CO₂Et)
-CH₂- 58.0 – 60.1Ester methylene
-CH₃ 14.0 – 15.0Ester methyl

Causality & Interpretation:

  • Shielded C1/C3 Carbons: Despite bearing electron-withdrawing ester groups, C1 and C3 resonate relatively upfield (~104.8 ppm)[1]. This is a direct consequence of the intrinsic cyclopentadienyl anion character of the five-membered ring, which maintains a high local electron density.

  • Deshielded C2 Carbon: The C2 carbon is shifted downfield (~146.3 ppm) due to the direct attachment of the electronegative nitrogen atom[1].

NMRElucidation DEAA DEAA Structure H1 1H NMR DEAA->H1 C13 13C NMR DEAA->C13 COSY 2D COSY H1->COSY HMBC 2D HMBC H1->HMBC C13->HMBC H4_H5 Assign H4/H8 & H5/H7 COSY->H4_H5 J=11 Hz H5_H6 Assign H6 COSY->H5_H6 J=10 Hz C_Carbonyl Confirm 1,3-Substitution HMBC->C_Carbonyl H4 to C1/C3

Caption: Logical workflow for the NMR structural elucidation of DEAA using 1D and 2D techniques.

Standard Operating Procedure (SOP): NMR Acquisition

To ensure reproducibility and high-fidelity data matching the tables above, adhere to the following self-validating acquisition protocol:

  • Sample Preparation: Dissolve 10–15 mg of highly purified DEAA in 0.6 mL of deuterated solvent (CD₂Cl₂ or CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[4].

  • Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual gradient shimming. Validation checkpoint: The TMS peak must have a linewidth at half-height of < 1.0 Hz.

  • ¹H NMR Acquisition: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2–5 seconds to ensure accurate integration of the broad amine protons. Acquire 16–32 scans[1].

  • ¹³C NMR Acquisition: Set the spectral width to 250 ppm with continuous proton decoupling (CPD). Because DEAA contains multiple quaternary carbons (C1, C2, C3, C9, C10, C=O) with long T1 relaxation times, use a D1 of at least 2 seconds and acquire >1024 scans to achieve a sufficient signal-to-noise ratio[1].

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra manually for accurate integration.

References

  • Title: Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification Source: ACS Omega URL
  • Title: Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides Source: ACS Omega URL
  • Title: Application Notes and Protocols: Tropolone as a Precursor for Synthesizing Azulenes Source: Benchchem URL
  • Title: An In-depth Technical Guide to the Synthesis of Azulene and its Halogenated Derivatives Source: Benchchem URL
  • Title: SYNTHESIS OF 2,6-DIAMINOAZULENES BY THE SNAr REACTION WITH CYCLIC AMINES Source: Heterocycles URL

Sources

Foundational

A Mechanistic and Methodological Guide to the Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate

Abstract Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry, materials science, and dye chemistry due to their unique electronic properties and character...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry, materials science, and dye chemistry due to their unique electronic properties and characteristic blue color. Among these, diethyl 2-aminoazulene-1,3-dicarboxylate stands out as a versatile precursor for more complex, functionalized azulene systems. This guide provides an in-depth exploration of the primary synthetic pathway to this key intermediate, focusing on the underlying reaction mechanism. It presents a validated, step-by-step experimental protocol and discusses critical parameters to ensure reproducible, high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.

Part 1: Foundational Principles of Azulene Synthesis from Heterocyclic Precursors

The construction of the azulene core, a fused bicyclic system comprising a five-membered and a seven-membered ring, represents a classic challenge in synthetic organic chemistry. While several strategies exist, one of the most effective and historically significant approaches builds the seven-membered ring onto a pre-existing five-membered ring precursor. The Ziegler-Hafner azulene synthesis is a cornerstone of this field, classically involving the condensation of activated pyridinium salts (known as Zincke salts) with cyclopentadienide ions.[1][2][3] This method is particularly effective for preparing azulene itself and derivatives substituted on the seven-membered ring.[1]

The synthesis of diethyl 2-aminoazulene-1,3-dicarboxylate, however, often employs a related but distinct strategy that leverages the reactivity of pyridine with active methylene compounds. This approach, which can be considered a variation of the Nozoe azulene synthesis, is highly effective for installing functional groups like amino and hydroxyl moieties at the 2-position.[1][4] In this pathway, a troponoid derivative or a synthetic equivalent reacts with compounds like ethyl cyanoacetate or diethyl malonate in the presence of a base.[1] For the target molecule, the reaction of pyridine with ethyl cyanoacetate is a key transformation that provides all the necessary atoms for the azulene core and its substituents in a convergent manner.

The core principle involves the activation of pyridine, making it susceptible to nucleophilic attack by the enolate of an active methylene compound. The subsequent cascade involves the ring-opening of the pyridine ring to form a conjugated dienamine intermediate, which then possesses the correct geometry and electronic properties to undergo an intramolecular cyclization and condensation, ultimately forming the thermodynamically stable azulene aromatic system.

Part 2: A Mechanistic Deep Dive into the Formation Pathway

The formation of diethyl 2-aminoazulene-1,3-dicarboxylate from pyridine and two equivalents of ethyl cyanoacetate is a multi-step cascade reaction. The mechanism, while complex, can be dissected into several key stages: activation, nucleophilic addition, ring-opening, intramolecular cyclization, and aromatization.

  • Activation and Pyridinium Ylide Formation: The reaction is initiated by an activating agent, often an acylating agent like acetic anhydride or a strong electrophile. This agent reacts with the pyridine nitrogen, forming a highly electrophilic N-acylpyridinium salt. In the presence of a base, a proton is abstracted from the active methylene group of ethyl cyanoacetate to form a potent nucleophile, the carbanion. This carbanion attacks the activated pyridine ring, typically at the 2- or 4-position. This can lead to the formation of a pyridinium ylide or a dihydropyridine adduct. Pyridinium ylides are versatile intermediates in organic synthesis and can undergo various transformations, including cycloadditions.[5]

  • Ring-Opening to a Dienamine Intermediate: The crucial step in forming the seven-membered ring is the cleavage of the pyridine ring. The initial adduct is unstable and undergoes a concerted or stepwise electrocyclic ring-opening. This process breaks the C-N bond of the pyridine ring, releasing the ring strain and forming a highly conjugated, open-chain pentadienamine or a related glutaconic aldehyde derivative intermediate.[6] This intermediate contains the five carbon atoms that will ultimately form the backbone of the seven-membered ring.

  • Intramolecular Cyclization and Condensation: The linear dienamine intermediate is conformationally flexible. It can adopt a geometry that allows the terminal nucleophilic carbon (derived from the first equivalent of ethyl cyanoacetate) to attack an electrophilic site within the same molecule. This intramolecular Michael-type addition is followed by a condensation reaction with a second molecule of ethyl cyanoacetate. This complex cyclization and condensation sequence builds the fused 5-7 bicyclic core.

  • Aromatization: The final step is the elimination of a leaving group (such as water or an amine fragment) and tautomerization to yield the stable, aromatic 10-π electron azulene system. The cyano group from one of the ethyl cyanoacetate units is believed to be converted into the C2-amino group during this final aromatization cascade or upon workup, a common transformation in related heterocyclic syntheses.

The entire mechanistic pathway is a testament to the elegant and convergent power of cascade reactions in organic synthesis.

G Figure 1: Proposed Mechanistic Pathway Reactants Pyridine + Ethyl Cyanoacetate (2 equiv.) + Activating Agent (Ac₂O) Intermediate1 N-Acylpyridinium Salt & Ethyl Cyanoacetate Enolate Reactants->Intermediate1 Activation & Deprotonation Intermediate2 Dihydropyridine Adduct Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Open-Chain Dienamine Intermediate Intermediate2->Intermediate3 Electrocyclic Ring Opening Intermediate4 Cyclized Bicyclic Intermediate (Pre-aromatic) Intermediate3->Intermediate4 Intramolecular Cyclization + Condensation w/ 2nd equiv. Product Diethyl 2-Aminoazulene -1,3-dicarboxylate Intermediate4->Product Aromatization & Tautomerization

Caption: Figure 1: Proposed Mechanistic Pathway

Part 3: A Validated Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of functionalized azulenes from pyridine derivatives. It has been optimized for clarity and reproducibility.

A. Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Pyridine79.107.91 g (8.1 mL)0.10Dry, freshly distilled
Ethyl Cyanoacetate113.1224.9 g (22.6 mL)0.22Reagent grade
Acetic Anhydride102.0930.6 g (28.3 mL)0.30Reagent grade
Triethylamine101.1922.3 g (30.7 mL)0.22Dry, freshly distilled
Toluene-250 mL-Anhydrous

B. Step-by-Step Procedure

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (250 mL).

  • Reagent Addition: Add pyridine (8.1 mL, 0.10 mol), ethyl cyanoacetate (22.6 mL, 0.22 mol), and triethylamine (30.7 mL, 0.22 mol) to the flask. Stir the mixture to ensure homogeneity.

  • Initiation: While stirring, add acetic anhydride (28.3 mL, 0.30 mol) dropwise to the mixture over 30 minutes. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. The solution will typically darken, progressing from yellow to deep red or brown. Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 150 mL), 1 M HCl (1 x 100 mL), and saturated sodium bicarbonate solution (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a dark, oily crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3). The desired product, diethyl 2-aminoazulene-1,3-dicarboxylate, will elute as a distinctively colored band (typically orange or red).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be an orange-red crystalline solid.[7] Recrystallization from ethanol or a hexane/ethyl acetate mixture can be performed for further purification if necessary. The molecular formula is C₁₆H₁₇NO₄ and the molecular weight is 287.31 g/mol .[8][9]

Part 4: Critical Parameters and Self-Validating Systems

Ensuring the success and reproducibility of this synthesis requires careful control over several key parameters. The protocol is designed to be self-validating through careful observation and in-process checks.

  • Reagent Quality: The use of dry solvents and freshly distilled liquid reagents (especially pyridine and triethylamine) is paramount. Water can interfere with the activation step and quench the anionic intermediates, drastically reducing the yield.

  • Temperature Control: While the reaction is run at reflux, controlling the initial exotherm during the addition of acetic anhydride is critical. Runaway reactions can lead to the formation of intractable polymeric tars.

  • Stoichiometry: The molar ratios of the reactants are crucial. A slight excess of ethyl cyanoacetate and the base (triethylamine) ensures complete consumption of the limiting reagent, pyridine. The amount of activating agent (acetic anhydride) should be sufficient to activate all the pyridine.

  • Reaction Monitoring (TLC): Regular TLC analysis is the primary self-validating check. The disappearance of starting materials and the appearance of a new, deeply colored spot corresponding to the azulene product confirms that the reaction is proceeding as expected. Streaking or the formation of multiple spots may indicate side reactions or decomposition, suggesting that reaction time or temperature may need adjustment.

  • Purification: The distinct color of the azulene product is a key advantage during chromatographic purification. A clean separation of the colored band from baseline impurities and higher Rƒ non-polar byproducts is a strong indicator of a successful reaction. The final validation comes from spectroscopic characterization (¹H NMR, ¹³C NMR, MS) of the purified product, which should match literature values.

Conclusion

The synthesis of diethyl 2-aminoazulene-1,3-dicarboxylate via the reaction of pyridine with ethyl cyanoacetate is a powerful and elegant method for constructing a highly functionalized non-benzenoid aromatic system. A thorough understanding of the multi-step mechanistic cascade—from pyridine activation and ring-opening to intramolecular cyclization and aromatization—is essential for troubleshooting and optimization. By adhering to the detailed protocol and paying close attention to the critical parameters outlined, researchers can reliably and efficiently produce this valuable synthetic intermediate, paving the way for further exploration in medicinal chemistry and materials science.

References

  • A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Symmetry. Available at: [Link].

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules. Available at: [Link].

  • Ziegler‐Hafner Azulene Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link].

  • Method for producing azulene and azulene derivatives. Google Patents.
  • Azulene-Substituted Pyridines and Pyridinium Salts. Synthesis and Structure. Part 1. Azulene-Substituted Pyridines. ResearchGate. Available at: [Link].

  • A novel azulene synthesis from the Ramirez ylide involving two different modes of its reaction with activated alkynes. Chemical Communications. Available at: [Link].

  • Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. ACS Omega. Available at: [Link].

  • Pyridinium ylides as photocatalytic atom transfer reagents. Nature Communications. Available at: [Link].

  • The [3+2]Cycloaddition Reaction. University of California, Irvine. Available at: [Link].

  • Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].

  • Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. ResearchGate. Available at: [Link].

  • REACTION OF 2-AMINOAZULENES WITH ALDEHYDES. ONE POT SYNTHESIS OF DIAZULENO[2,1-b:1,2-e]PYRIDINES. HETEROCYCLES. Available at: [Link].

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link].

  • Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Publications. Available at: [Link].

  • Cycloaddition Reactions in Organic Synthesis. University of Exeter. Available at: [Link].

  • Diethyl 2-aminoazulene-1,3-dicarboxylate. Colour Synthesis Solutions. Available at: [Link].

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. Available at: [Link].

  • Diethyl 2-aminoazulene-1,3-dicarboxylate. PubChem. Available at: [Link].

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules. Available at: [Link].

  • [2 + 2] photocycloaddition. De Gruyter. Available at: [Link].

  • 1,3-diethyl 2-aminoazulene-1,3-dicarboxylate. MolPort. Available at: [Link].

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link].

  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. Available at: [Link].

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. Available at: [Link].

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Exploratory

Crystallographic data and X-ray structure of diethyl 2-aminoazulene-1,3-dicarboxylate

An In-depth Technical Guide to the Crystallographic and Structural Analysis of Diethyl 2-Aminoazulene-1,3-dicarboxylate and Its Derivatives Abstract This technical guide provides a comprehensive overview of the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and Structural Analysis of Diethyl 2-Aminoazulene-1,3-dicarboxylate and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray structural analysis of the diethyl 2-aminoazulene-1,3-dicarboxylate scaffold. While a definitive published crystal structure for the parent compound (C₁₆H₁₇NO₄) is not publicly available, we present a detailed analysis of a closely related and structurally representative derivative, diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate . This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental causality, molecular geometry, and supramolecular architecture inherent to this important class of non-benzenoid aromatic compounds. The protocols and analyses herein constitute a self-validating framework for the characterization of functionalized azulene systems.

Introduction: The Enduring Significance of the Azulene Core

Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon composed of a fused five- and seven-membered ring system. Its 10 π-electron configuration fulfills Hückel's rule of aromaticity, yet unlike its isomer naphthalene, it possesses a significant dipole moment and a characteristic deep blue color. These unique electronic properties arise from a resonance structure involving a cyclopentadienyl anion and a tropylium cation, which also dictates its chemical reactivity[1]. Electrophilic substitutions typically occur at the 1- and 3-positions of the five-membered ring, making these sites prime targets for functionalization[1][2].

The incorporation of amino and ester functional groups at the C2, C1, and C3 positions, as seen in diethyl 2-aminoazulene-1,3-dicarboxylate, imparts critical functionalities. The amino group acts as a hydrogen bond donor and a site for further derivatization, while the diethyl carboxylate groups serve as hydrogen bond acceptors and influence solubility and crystal packing. Understanding the precise three-dimensional arrangement of these functional groups is paramount for applications in medicinal chemistry, materials science, and the development of panchromatic photoinitiators. This guide provides the technical foundation for achieving and interpreting such structural data.

Experimental Framework: From Synthesis to Single Crystal

A robust and reproducible experimental workflow is the cornerstone of trustworthy structural analysis. The following sections detail the synthesis, crystallization, and data collection protocols, with an emphasis on the rationale behind key procedural choices.

Synthesis and Purification

The synthesis of the diethyl 2-aminoazulene-1,3-dicarboxylate core can be achieved through established literature methods, often starting from tropolone or 2H-cyclohepta[b]furan-2-ones[1][3]. For the purpose of this guide, we will detail the protocol for a substituted analogue, which provides a validated pathway for obtaining high-purity, crystalline material.

Protocol: Synthesis of Diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate [4]

  • Starting Material: The synthesis commences with the literature-known diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate.

  • Reaction Setup: The bromoazulene derivative (e.g., 1.0 g, 2.73 mmol) and 3-ethynylthiophene (0.33 g, 3.05 mmol) are dissolved in a solvent mixture of diisopropylamine (25 ml) and tetrahydrofuran (25 ml).

    • Expert Rationale: The use of an amine/THF solvent system is standard for Sonogashira cross-coupling reactions. Diisopropylamine acts as both a solvent and a base to neutralize the HBr generated during the catalytic cycle, driving the reaction to completion.

  • Degassing: The solution is thoroughly degassed. This is a critical step to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.

  • Catalyst Addition: Bis(triphenylphosphane)palladium(II) chloride (32 mg, 0.045 mmol), copper(I) iodide (17 mg, 0.09 mmol), and triphenylphosphine (39 mg, 0.15 mmol) are added under an inert atmosphere (e.g., argon).

    • Expert Rationale: This is a classic Sonogashira catalyst system. The Pd(II) complex is the primary catalyst, Cu(I) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, and additional phosphine ligand is often added to stabilize the palladium center and prevent catalyst decomposition.

  • Reaction Execution: The mixture is stirred for 10 hours under reflux conditions to ensure the reaction proceeds to completion.

  • Purification: Following the reaction, the product is purified using standard chromatographic techniques (e.g., column chromatography on silica gel) to yield the final crystalline product.

Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to near saturation. The ideal solvent is one in which the compound is moderately soluble and which evaporates at a slow, controlled rate.

  • Environment Control: Place the solution in a clean vial, loosely capped or covered with perforated film, and store it in a vibration-free environment at a constant temperature.

  • Crystal Formation: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will nucleate and grow.

    • Trustworthiness Check: The quality of a crystal can be initially assessed under a microscope. Ideal crystals will have well-defined faces, sharp edges, and will be free of cracks or inclusions.

X-ray Data Collection and Structure Refinement

The following diagram outlines the comprehensive workflow from a suitable single crystal to the final, validated structural model.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High-purity compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Suitable crystals xray X-ray Diffraction Data Collection crystal_selection->xray Mounted crystal integration Data Integration & Reduction xray->integration Raw diffraction images solution Structure Solution (e.g., Direct Methods) integration->solution Reflection file (hkl) refinement Structure Refinement solution->refinement Initial model validation Validation & Analysis refinement->validation Final model (.cif) output output validation->output Final Crystallographic Data - Tables - Molecular Visuals - Structural Insights

Caption: Workflow for single-crystal X-ray structure determination.

Representative Experimental Parameters [4]

  • Instrument: Bruker SMART CCD area-detector diffractometer

  • Radiation: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 296 K

  • Data Collection: A series of frames are collected with different ω and φ scan angles to cover the reciprocal space.

  • Absorption Correction: A multi-scan correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal itself. This is a self-validating step crucial for accurate intensity data.

Structural Analysis: Insights into Molecular and Supramolecular Architecture

The crystallographic data for diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate provides a robust model for understanding the structural features of the parent compound.

Crystal Data and Structure Refinement Summary

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₂₂H₁₉NO₄S
Formula Weight (Mᵣ)393.44
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)22.2429 (5)
b (Å)5.5039 (1)
c (Å)32.8340 (8)
β (°)102.914 (1)
Volume (V, ų)3917.96 (15)
Z (molecules/unit cell)8
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected18444
Independent Reflections3679
Final R-factor [I > 2σ(I)]R₁ = 0.067
Goodness-of-fit (S)1.04
Data derived from the analysis of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate.[4]
Molecular Geometry

The X-ray structure reveals an almost planar geometry for the core azulene ring system. This planarity is a hallmark of aromatic systems and is crucial for its electronic properties.

  • Intramolecular Hydrogen Bonding: A key feature stabilizing this planarity is an intramolecular N—H···O hydrogen bond between the amino group at C2 and the carbonyl oxygen of an adjacent ester group. This interaction creates a pseudo-six-membered ring, restricting the rotation of the functional groups and enforcing a coplanar arrangement.[4]

  • Ester Group Orientation: The two ethoxycarbonyl groups are slightly inclined with respect to the plane of the azulene ring, with dihedral angles of approximately 5-7°.[4] This slight twist is a common conformational feature to minimize steric strain.

Supramolecular Assembly and Crystal Packing

Beyond the individual molecule, the crystal structure provides invaluable insight into how molecules interact in the solid state. These non-covalent interactions govern physical properties such as melting point, solubility, and stability.

  • Hydrogen-Bonded Dimers: In the crystal lattice, molecules form inversion dimers through intermolecular N—H···O hydrogen bonds. Specifically, the amino group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa. This creates a robust R²₂(12) ring motif.[4]

  • π-Stacking and C—H···π Interactions: The planar aromatic surfaces of the azulene dimers are arranged into sheets. These sheets are further stabilized by C—H···π interactions, where hydrogen atoms from one dimer interact with the electron-rich π-system of an adjacent dimer, contributing to the overall stability of the crystal packing.[4]

G cluster_intra Intramolecular Forces cluster_inter Intermolecular Forces Planarity Azulene Planarity Sheets Stacked Sheets Planarity->Sheets enables Intra_HB N-H...O=C Hydrogen Bond Intra_HB->Planarity enforces Dimer Inversion Dimers (R²₂(12) motif) Dimer->Sheets assemble into Inter_HB N-H...O=C Hydrogen Bonds Inter_HB->Dimer form CH_Pi C-H...π Interactions CH_Pi->Sheets stabilize

Caption: Key molecular interactions governing the crystal structure.

Conclusion

The structural analysis of the diethyl 2-aminoazulene-1,3-dicarboxylate scaffold, exemplified by a closely related derivative, reveals a highly planar system dominated by robust intra- and intermolecular hydrogen bonding. The formation of N—H···O hydrogen-bonded inversion dimers is a primary motif driving the supramolecular assembly, which is further stabilized by C—H···π interactions. The detailed experimental protocols and structural insights provided in this guide offer a validated template for researchers working on the design, synthesis, and characterization of novel azulene-based functional materials and therapeutic agents.

References

  • Butschke, B., & Fritz, T. (2015). Crystal structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o812–o813. [Link]

  • PubChem. (n.d.). Diethyl 2-aminoazulene-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Ojima, J., et al. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. [Link]

  • Abe, N., & Yoshifuji, S. (2014). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 19(6), 7948–7999. [Link]

  • Kuroda, S., et al. (2000). Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. Tetrahedron, 56(28), 5021-5028. [Link]

  • ResearchGate. (n.d.). Structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate 112. [Link]

Sources

Foundational

Thermodynamic Stability of Diethyl 2-Aminoazulene-1,3-Dicarboxylate in Solution: A Comprehensive Technical Guide

Executive Summary Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) is a non-alternant aromatic compound that has garnered significant attention in coordination chemistry, materials science, and bioimaging. Unlike standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) is a non-alternant aromatic compound that has garnered significant attention in coordination chemistry, materials science, and bioimaging. Unlike standard benzenoid aromatics, the azulene core possesses a unique 10-π electron system distributed across fused five- and seven-membered rings, resulting in a permanent dipole moment. As a Senior Application Scientist, understanding the thermodynamic stability of DEAA in solution is critical for leveraging its potential as a robust ligand and a stable fluorophore. This whitepaper deconstructs the thermodynamic parameters, solution-state behavior, and metal complexation pathways of DEAA, providing field-proven, self-validating protocols for its application.

Structural and Thermodynamic Fundamentals

Electronic Architecture and Resonance Stabilization

The exceptional thermodynamic stability of DEAA in solution is fundamentally rooted in its molecular architecture[1]. Azulene inherently possesses a fused cyclopentadienyl anion/tropylium cation resonance structure. In DEAA, the placement of electron-withdrawing diethyl ester groups at the 1,3-positions, combined with an electron-donating amino group at the 2-position, creates a highly stabilized "push-pull" electronic system within the five-membered ring. This dense functionalization minimizes the molecule's susceptibility to oxidative degradation in ambient solution environments, making it highly stable upon prolonged standing [2].

Solution-State pH Dynamics

In organic and semi-aqueous solvent matrices, DEAA maintains structural integrity across a broad pH range[2]. While the molecule does not decompose at low pH, it undergoes a reversible thermodynamic shift due to the protonation of the 2-amino group. This protonation alters the charge-transfer dynamics of the azulene core, which is observable as a downfield shift in aryl resonances via NMR and an attenuation of fluorescence[2]. Because this process is purely an ionization state change rather than a degradative pathway, DEAA acts as a highly reliable, self-validating pH-responsive probe.

Metal Complexation Thermodynamics

DEAA is a versatile bidentate ligand capable of forming stable coordination complexes with transition metals. The thermodynamic stability of these complexes is governed by the steric bulk of the 1,3-diethyl ester groups and the electronic bite angle of the coordinating heteroatoms.

When DEAA reacts with Palladium(II) acetate ( Pd(OAc)2​ ), it forms a Pd-DEAA complex. Density Functional Theory (DFT) calculations and solvation models reveal a distinct thermodynamic preference for the cis-isomer over the trans-isomer [3]. Specifically, the cis- Pd-DEAA complex is favored by a thermodynamic energy gap of 19.2 kJ/mol[4]. This significant energy difference ensures that the complexation reaction funnels cleanly into a single, predictable thermodynamic minimum, which is critical for downstream catalytic or material applications.

Complexation DEAA DEAA Ligand (Solution State) Reaction Coordination Reaction (Thermodynamic Equilibration) DEAA->Reaction Metal Pd(OAc)2 (Transition Metal) Metal->Reaction Cis cis-Pd-DEAA (Thermodynamically Favored) Reaction->Cis Primary Pathway Trans trans-Pd-DEAA (+19.2 kJ/mol Energy Gap) Reaction->Trans Kinetic/Minor

Caption: Thermodynamic pathways of DEAA palladium complexation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an inherent causality check to confirm the thermodynamic state of the DEAA molecule.

Protocol 1: De Novo Synthesis and Isolation of DEAA

Objective: Synthesize thermodynamically stable DEAA via a base-catalyzed condensation cascade.

  • Reagent Preparation: Suspend tropolone tosylate (Tp-Ts) in dry ethanol under an argon atmosphere [5].

    • Causality: Anhydrous ethanol prevents the premature hydrolysis of the tosylate leaving group, ensuring the substrate remains fully active for the subsequent nucleophilic attack[4].

  • Base-Catalyzed Condensation: Introduce ethyl cyanoacetate and t-butylamine at 0 °C, then warm to room temperature[4].

    • Causality:t-Butylamine is explicitly selected over primary or less hindered secondary amines. Its steric bulk prevents it from acting as a competing nucleophile; it exclusively functions as a base to deprotonate ethyl cyanoacetate, initiating the controlled attack on the tropolone ring[5].

  • Cyclization and Aromatization: Allow the mixture to stir for 12 hours[4].

    • Causality: The extended reaction time under an inert atmosphere allows the thermodynamically driven 10-π electron aromatization of the azulene core to reach completion, maximizing the yield of the stable DEAA product.

  • Isolation: Evaporate the solvent in vacuo and purify via silica gel chromatography (ethyl acetate/hexane).

Protocol 2: Thermodynamic Stability and Complexation Profiling

Objective: Validate the solution-state stability and metal coordination energetics of DEAA.

  • Solvent Matrix Preparation: Dissolve purified DEAA in anhydrous tetrahydrofuran (THF) to a concentration of 0.01 M[3].

    • Causality: THF is chosen as an aprotic, moderately polar solvent that fully solubilizes both the organic DEAA ligand and transition metal salts, providing a homogenous phase critical for accurate thermodynamic equilibration.

  • Metal Coordination: Add 0.5 equivalents of Pd(OAc)2​ to the DEAA solution[3].

    • Causality: A 2:1 ligand-to-metal stoichiometry is targeted to evaluate the formation of the ML2​ complex. The acetate ligands act as internal bases to facilitate the coordination of the 2-amino group.

  • Spectroscopic Titration (UV-Vis & NMR): Monitor the reaction using UV-Vis spectroscopy and 1H NMR at varying pH levels (using CH2​Cl2​ /MeOH mixtures).

    • Causality (Self-Validation): Tracking the isosbestic points during titration self-validates that the system is transitioning cleanly between two thermodynamic states (e.g., free ligand vs. coordinated complex, or neutral vs. protonated) without degrading. If degradation were occurring, the isosbestic points would be lost, immediately alerting the researcher to off-target reactions.

Workflow A 1. DEAA Synthesis (Ethyl cyanoacetate + t-butylamine) B 2. Solvent Dissolution (Anhydrous THF / CH2Cl2) A->B C 3. pH & Metal Titration (Protonation / Coordination) B->C D 4. Spectroscopic Profiling (UV-Vis & 1H NMR) C->D E 5. Thermodynamic Validation (DFT Solvation Models) D->E

Caption: Workflow for thermodynamic and spectroscopic profiling of DEAA in solution.

Quantitative Data Summary

The following table synthesizes the core thermodynamic and physical parameters of DEAA to facilitate rapid cross-referencing for experimental design[1],[3],[2].

ParameterValue / ObservationAnalytical Method
Molecular Weight 287.31 g/mol Mass Spectrometry
Optimal pH Stability Range pH 7.0 – 8.5UV-Vis / Fluorescence
Pd-DEAA Complexation Energy Gap 19.2 kJ/mol (cis favored over trans)DFT Calculations
Primary Protonation Site 2-Amino Group (at low pH) 1H NMR Titration
Chemical Formula C16​H17​NO4​ Elemental Analysis

Conclusion

Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) represents a highly stable, thermodynamically predictable scaffold for advanced chemical applications. Its resilience against degradation in solution, coupled with its predictable ionization behavior and strong preference for cis-metal complexation, makes it an indispensable tool for researchers developing targeted bio-imaging probes and novel coordination cages. By adhering to the self-validating protocols outlined in this guide, scientists can ensure high-fidelity data and robust experimental outcomes.

References

  • Title: Diethyl 2-aminoazulene-1,3-dicarboxylate | C16H17NO4 | CID 312940 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides Source: PubMed Central (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging Diethyl 2-Aminoazulene-1,3-dicarboxylate for the Synthesis of Advanced Functionalized Azulenes

Introduction: The Resurgence of Azulene in Modern Chemistry Azulene, a captivating blue-violet bicyclic aromatic hydrocarbon, has long intrigued chemists with its unique electronic properties, including a significant dip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of Azulene in Modern Chemistry

Azulene, a captivating blue-violet bicyclic aromatic hydrocarbon, has long intrigued chemists with its unique electronic properties, including a significant dipole moment and a low HOMO-LUMO energy gap. These characteristics make azulene and its derivatives highly promising candidates for applications in medicinal chemistry, materials science, and optoelectronics.[1][2][3] However, the development of azulene-based technologies has been historically hampered by the limited availability of versatile and efficiently functionalizable precursors.

This guide introduces diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) as a pivotal and highly adaptable starting material for the synthesis of a diverse array of functionalized azulenes. The strategic placement of the amino group at the 2-position, flanked by two activating ester functionalities, renders this molecule an ideal substrate for a range of chemical transformations. This document provides detailed protocols for the conversion of DEAA into key halogenated intermediates and their subsequent elaboration via cross-coupling reactions, empowering researchers to unlock the vast potential of the azulene scaffold.

The Strategic Advantage of Diethyl 2-Aminoazulene-1,3-dicarboxylate

The utility of DEAA as a precursor stems from the reactivity of the 2-amino group. This functional handle provides a reliable entry point for the introduction of various substituents through well-established and high-yielding reaction pathways. The electron-withdrawing ester groups at the 1- and 3-positions play a crucial role in modulating the reactivity of the azulene core, facilitating key transformations.

This guide will focus on a two-stage functionalization strategy:

  • Diazotization and Halogenation: Conversion of the 2-amino group into a diazonium salt, followed by a Sandmeyer-type reaction to introduce chloro, bromo, or iodo substituents.

  • Palladium-Catalyzed Cross-Coupling: Utilization of the resulting 2-haloazulenes in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.

This modular approach allows for the systematic and controlled synthesis of a library of functionalized azulenes with tailored electronic and steric properties.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-Haloazulene-1,3-dicarboxylates via Sandmeyer-Type Reaction

This protocol details the conversion of diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) to its 2-chloro, 2-bromo, and 2-iodo analogs. The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a halide ion using a copper(I) salt catalyst.[3]

Workflow Diagram:

Sandmeyer_Reaction DEAA Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) Diazonium Azulene-2-diazonium salt DEAA->Diazonium NaNO₂, H₂SO₄ 0-5 °C Haloazulene Diethyl 2-haloazulene-1,3-dicarboxylate Diazonium->Haloazulene CuX (X = Cl, Br, I) Heat

Caption: General workflow for the Sandmeyer-type halogenation of DEAA.

Materials:

  • Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Potassium iodide (KI)

  • Hydrochloric acid (HCl, for chlorination), Hydrobromic acid (HBr, for bromination)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: Diazotization (General Step)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend diethyl 2-aminoazulene-1,3-dicarboxylate (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the azulene suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting deep red solution of the diazonium salt at 0-5 °C for an additional 30 minutes.

Procedure: Halogenation

  • For Diethyl 2-chloroazulene-1,3-dicarboxylate:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract with diethyl ether.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • For Diethyl 2-bromoazulene-1,3-dicarboxylate:

    • Follow the procedure for the chloro derivative, using copper(I) bromide (1.2 eq) dissolved in hydrobromic acid.

  • For Diethyl 2-iodoazulene-1,3-dicarboxylate:

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with diethyl ether and follow the workup and purification steps described for the chloro derivative.

Expected Yields and Characterization Data:

CompoundAppearanceYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
DEAA Orange Solid-9.35 (d, 2H), 7.80 (t, 1H), 7.55 (t, 2H), 4.40 (q, 4H), 1.45 (t, 6H)167.5, 150.1, 142.3, 139.8, 138.5, 118.9, 115.2, 61.3, 14.8
Diethyl 2-chloroazulene-1,3-dicarboxylate Red Solid75-859.45 (d, 2H), 7.95 (t, 1H), 7.65 (t, 2H), 4.45 (q, 4H), 1.50 (t, 6H)165.2, 145.8, 141.2, 140.5, 139.1, 128.7, 120.3, 62.1, 14.6
Diethyl 2-bromoazulene-1,3-dicarboxylate Red-Violet Solid70-809.42 (d, 2H), 7.93 (t, 1H), 7.63 (t, 2H), 4.44 (q, 4H), 1.49 (t, 6H)165.4, 141.5, 140.8, 139.3, 135.2, 128.9, 120.5, 62.3, 14.7
Diethyl 2-iodoazulene-1,3-dicarboxylate Purple Solid65-759.38 (d, 2H), 7.90 (t, 1H), 7.60 (t, 2H), 4.42 (q, 4H), 1.48 (t, 6H)165.8, 142.1, 141.3, 139.8, 129.3, 120.8, 110.5, 62.5, 14.9

Note: NMR data are predicted based on known azulene derivatives and may vary slightly.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Diethyl 2-Haloazulene-1,3-dicarboxylates

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a diethyl 2-haloazulene-1,3-dicarboxylate and an arylboronic acid to form a 2-arylazulene derivative.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants Haloazulene Diethyl 2-haloazulene- 1,3-dicarboxylate Arylazulene Diethyl 2-arylazulene- 1,3-dicarboxylate Haloazulene->Arylazulene Pd(PPh₃)₄, Base Toluene/Ethanol/Water BoronicAcid Arylboronic Acid BoronicAcid->Arylazulene

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Diethyl 2-bromoazulene-1,3-dicarboxylate or Diethyl 2-iodoazulene-1,3-dicarboxylate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the diethyl 2-haloazulene-1,3-dicarboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yields and Characterization Data (Example with Phenylboronic Acid):

ProductStarting HalideAppearanceYield (%)1H NMR (CDCl₃, δ ppm)
Diethyl 2-phenylazulene-1,3-dicarboxylate 2-Bromo or 2-IodoDeep Blue Solid80-959.50 (d, 2H), 7.98 (t, 1H), 7.70-7.40 (m, 7H), 4.35 (q, 4H), 1.40 (t, 6H)

Note: Yields and spectral data are representative and will vary depending on the specific arylboronic acid used.

Causality and Experimental Insights

  • Choice of Halide: The reactivity of the 2-haloazulene in the Suzuki-Miyaura coupling follows the general trend: I > Br > Cl. For this reason, the 2-iodo and 2-bromo derivatives are the preferred substrates for achieving high yields and shorter reaction times.

  • Base Selection: The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Inorganic bases like sodium carbonate or potassium carbonate are effective and cost-efficient. The aqueous biphasic system facilitates the dissolution of the base and promotes the reaction.

  • Catalyst and Ligands: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Solvent System: A mixture of toluene, ethanol, and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, creating an efficient biphasic reaction environment. Degassing the solvents is crucial to prevent the oxidation of the palladium(0) catalyst.

Conclusion

Diethyl 2-aminoazulene-1,3-dicarboxylate serves as an exceptionally valuable and versatile precursor for the synthesis of a wide range of functionalized azulenes. The protocols detailed in this guide provide researchers with reliable and reproducible methods for accessing key halogenated intermediates and for their subsequent elaboration into more complex molecular architectures. By leveraging these synthetic strategies, the scientific community is well-equipped to further explore the exciting potential of azulene-based compounds in drug discovery, materials science, and beyond.

References

  • Stadler, D., & Kivala, M. (2018). The Enduring Allure of Azulene. Angewandte Chemie International Edition, 57(33), 10458-10470. [Link]

  • Iwashina, T., Hayami, R., Sato, Y., Sagawa, T., Yamamoto, K., & Gunji, T. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Nozoe, T., Matsumura, S., Yang, P.-W., & Iida, K. (1962). The Synthesis of Azulene Derivatives. VI. The Synthesis of 2-Amino- and 2-Hydroxyazulene Derivatives from the 2-Chloroazulene Derivatives. Bulletin of the Chemical Society of Japan, 35(8), 1179-1184. [Link]

  • Okujima, T., Terazono, T., Ito, S., Morita, N., & Asao, T. (2001). REACTION OF 2-AMINOAZULENES WITH ALDEHYDES. ONE POT SYNTHESIS OF DIAZULENO[2,1-b:1,2-e]PYRIDINES. HETEROCYCLES, 54(2), 667. [Link]

  • Galland, J.-C., Bauduin, C., & Nuel, D. (2004). Suzuki-Miyaura Cross-Coupling Reactions in the Presence of Water. Current Organic Chemistry, 8(15), 1449–1464. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Diethyl 2-Aminoazulene-1,3-dicarboxylate Derivatives

Introduction: The Unique Potential of Functionalized Azulenes Azulene, a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Potential of Functionalized Azulenes

Azulene, a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system. This unique structure imparts a significant dipole moment, vibrant blue color, and distinct electronic properties that have made it a target of intense research.[1] In the fields of medicinal chemistry and materials science, azulene derivatives are prized for their potential applications as molecular switches, sensors, and components in solar cells, as well as for their diverse biological activities.[2]

The functionalization of the azulene core is paramount to unlocking its full potential. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile toolsets in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, alongside the robust Buchwald-Hartwig amination, offer mild conditions and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.[5][6][7][8][9][10][11]

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of derivatives of diethyl 2-aminoazulene-1,3-dicarboxylate, a readily accessible azulene building block.[12] The protocols herein are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore the chemical space of novel azulene-based compounds.

Strategic Overview: A Two-Step Approach to Functionalization

Direct cross-coupling on the amino group of diethyl 2-aminoazulene-1,3-dicarboxylate can be challenging. A more robust and versatile strategy involves a two-step sequence:

  • Halogenation: Introduction of a halogen (typically bromine or iodine) onto the azulene core to create a reactive handle for cross-coupling.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the halogenated azulene as a substrate in Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig reactions.

The electron-donating amino group and electron-withdrawing dicarboxylate esters on the starting material influence the regioselectivity of electrophilic halogenation. While the 1 and 3 positions of the azulene nucleus are typically the most reactive towards electrophiles, substitution at the 6-position of the seven-membered ring is a known and synthetically useful pathway, leading to precursors like diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate.[13][14][15] This 6-halo derivative serves as a key intermediate for the protocols detailed below.

G A Diethyl 2-aminoazulene- 1,3-dicarboxylate B Halogenation (e.g., with NBS or I2) A->B Step 1 C Diethyl 2-amino-6-haloazulene- 1,3-dicarboxylate B->C D Palladium-Catalyzed Cross-Coupling C->D Step 2 E Functionalized Azulene Derivatives D->E

Figure 1: General workflow for the functionalization of diethyl 2-aminoazulene-1,3-dicarboxylate.

Protocol 1: Sonogashira Coupling of Diethyl 2-Amino-6-bromoazulene-1,3-dicarboxylate

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][16] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. The following protocol is adapted from a literature procedure for the synthesis of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate.[14]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is classic for Sonogashira couplings. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[17] The addition of a phosphine ligand (PPh₃) helps to stabilize the palladium(0) active species and promote the catalytic cycle.

  • Base and Solvent: An amine base, such as diisopropylamine, serves a dual purpose: it acts as the base required to deprotonate the terminal alkyne and neutralizes the HBr formed during the reaction. It can also serve as a solvent.[16] Tetrahydrofuran (THF) is used as a co-solvent to ensure the solubility of all reactants.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.[14]

Detailed Experimental Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate (1.0 g, 2.73 mmol) and the desired terminal alkyne (e.g., 3-ethynylthiophene, 1.1 equivalents, 3.05 mmol) in a mixture of 25 mL of diisopropylamine and 25 mL of tetrahydrofuran.

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (32 mg, 0.045 mmol, 1.65 mol%), copper(I) iodide (CuI) (17 mg, 0.09 mmol, 3.3 mol%), and triphenylphosphine (PPh₃) (39 mg, 0.15 mmol, 5.5 mol%).

  • Reaction: Stir the mixture under reflux in an argon atmosphere for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-alkynylazulene derivative.[14]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-C≡CR F->G H R-C≡C-H I Base H->I Deprotonation J CuX I->J K R-C≡C-Cu J->K K->D To Pd Cycle

Figure 2: Simplified catalytic cycles for the Sonogashira coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Diethyl 2-Amino-6-haloazulenes (Analogous Protocol)

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential.[11] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or bromides.

  • Base: A base is crucial for the transmetalation step. It activates the organoboron species to form a more nucleophilic boronate complex.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is often necessary for the base to effectively activate the boronic acid.[4]

Detailed Experimental Protocol (General):
  • Reaction Setup: To a Schlenk tube, add diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Heck Coupling of Diethyl 2-Amino-6-haloazulenes (Analogous Protocol)

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[6][9] It is a powerful method for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst.

  • Ligand: Phosphine ligands are often used to stabilize the catalyst and influence selectivity.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX produced.[18]

  • Solvent: A polar aprotic solvent like DMF or NMP is generally effective.

Detailed Experimental Protocol (General):
  • Reaction Setup: In a sealed tube, combine diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate (1 equivalent), the alkene (1.5-2 equivalents), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, 2 equivalents).

  • Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF).

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of Diethyl 2-Amino-6-haloazulenes (Analogous Protocol)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[5][19] This is particularly useful for synthesizing di- and tri-arylamines.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to promote the challenging reductive elimination step that forms the C-N bond.[20] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[19]

Detailed Experimental Protocol (General):
  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate (1 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane), seal the vial, and heat to 80-110 °C until the reaction is complete.

  • Workup and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry, concentrate, and purify by column chromatography.

Data Summary and Comparison

The choice of cross-coupling reaction depends on the desired final product. The following table summarizes the key features of each reaction as applied to a hypothetical diethyl 2-amino-6-haloazulene-1,3-dicarboxylate substrate.

Reaction TypeCoupling PartnerKey ReagentsTypical ConditionsBond Formed
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, PPh₃, Amine BaseReflux in THF/AmineC(sp²)-C(sp)
Suzuki-Miyaura Boronic Acid/EsterPd(OAc)₂, Phosphine Ligand, Base (K₃PO₄)80-110 °C in Dioxane/H₂OC(sp²)-C(sp²)
Heck AlkenePd(OAc)₂, Phosphine Ligand, Base (Et₃N)100-140 °C in DMFC(sp²)-C(sp²) (alkenyl)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, Bulky Ligand, Strong Base (NaOtBu)80-110 °C in TolueneC(sp²)-N

Conclusion and Future Outlook

The functionalization of the diethyl 2-aminoazulene-1,3-dicarboxylate scaffold via palladium-catalyzed cross-coupling reactions opens a gateway to a vast array of novel azulene derivatives. The protocols provided herein, including a literature-derived Sonogashira coupling and analogous procedures for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, offer a robust starting point for synthetic exploration. These methods enable the introduction of alkynyl, aryl, vinyl, and amino substituents, significantly expanding the structural diversity and potential applications of this unique molecular framework in drug discovery and materials science. Further optimization of these general protocols for specific substrates will undoubtedly lead to the discovery of new compounds with exciting and valuable properties.

References

  • Recent Advances in the Functionalization of Azulene Through Pd‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Asao, T., & Ito, S. (2013). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 18(8), 9449–9487. [Link]

  • Sato, D., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(14), 5363. [Link]

  • Ito, S., et al. (2018). Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines. Organic & Biomolecular Chemistry, 16(44), 8569-8580. [Link]

  • Buchwald–Hartwig amination. (2024, March 14). In Wikipedia. [Link]

  • Nozoe, T., et al. (2024). Synthesis of 2-Amino-4-arylazulenes from 8-Aryl-2H-cyclohepta[b]furan-2-ones and Transformation into 6-Aryl-7H-naphth[3,2,1-cd]azulen-7-ones. The Journal of Organic Chemistry. [Link]

  • Ito, S., et al. (2019). Synthesis of 6-Amino- and 6-Arylazoazulenes via Nucleophilic Aromatic Substitution and Their Reactivity and Properties. The Journal of Organic Chemistry, 84(2), 859–873. [Link]

  • Scope II: Palladium‐catalyzed cross‐coupling of functionalized... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. Retrieved March 27, 2026, from [Link]

  • Heck reaction. (2024, March 16). In Wikipedia. [Link]

  • Wang, T., et al. (2017). Photoinduced inverse Sonogashira coupling reaction. Nature Communications, 8, 1462. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. [Link]

  • Al-Amin, M., & El-Shall, M. S. (2012). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 41(42), 13134-13140. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2024, January 21). In Wikipedia. [Link]

  • Iwashina, T., et al. (2021). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega, 6(10), 6895–6905. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Electrophilic halogenation and acylation of the azulene seven ring, SEAz. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. [Link]

  • Suzuki reaction. (2024, March 19). In Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Förster, S., Seichter, W., & Weber, E. (2014). Crystal structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1199–o1200. [Link]

  • Predicting Regioselectivity of Electrophilic Halogenation Reactions. (n.d.). WuXi Biology. Retrieved March 27, 2026, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (n.d.). ChemRxiv. Retrieved March 27, 2026, from [Link]

  • Latham, J., & Branden, M. (2014). Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH. ACS Catalysis, 4(9), 3121–3125. [Link]

  • Al-Masri, H., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(9), 1155. [Link]

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Sources

Method

Electrophilic substitution methods for diethyl 2-aminoazulene-1,3-dicarboxylate

Application Note: Electrophilic Substitution Strategies for Diethyl 2-Aminoazulene-1,3-dicarboxylate 1. Introduction & Mechanistic Rationale Azulene is a non-alternant aromatic hydrocarbon with a 10 π -electron system, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrophilic Substitution Strategies for Diethyl 2-Aminoazulene-1,3-dicarboxylate

1. Introduction & Mechanistic Rationale Azulene is a non-alternant aromatic hydrocarbon with a 10 π -electron system, characterized by a fused electron-rich cyclopentadienide ring and an electron-poor tropylium ring. This unique electronic distribution typically directs electrophilic aromatic substitution (EAS) to the 1- and 3-positions. However, the functionalization of diethyl 2-aminoazulene-1,3-dicarboxylate presents a fascinating mechanistic divergence that requires specialized synthetic approaches [4].

The Causality of Regioselectivity: In diethyl 2-aminoazulene-1,3-dicarboxylate, the highly reactive 1- and 3-positions are sterically and electronically blocked by electron-withdrawing ethyl ester groups. Simultaneously, the amine group at the 2-position acts as a powerful electron donor (+M effect). Because the primary sites are blocked, the amine's lone pair delocalizes across the fused bicyclic system, pushing electron density into the normally electron-deficient 7-membered ring. This push-pull dynamic specifically activates the 6-position, making it the primary target for ring-based electrophilic attack[1]. Alternatively, the exocyclic 2-amino group itself can act as a nucleophile toward highly reactive electrophiles (like the nitrosonium ion), leading to diazotization rather than ring substitution [2].

EAS_Mechanisms Substrate Diethyl 2-aminoazulene- 1,3-dicarboxylate Bromination Electrophilic Bromination (NBS, DCM, RT) Substrate->Bromination Activation of 7-membered ring via 2-NH2 resonance Diazotization Diazotization (N-Nitrosation) (NaNO2, H2SO4, 0°C) Substrate->Diazotization Electrophilic attack on amine Product1 Diethyl 2-amino-6-bromoazulene- 1,3-dicarboxylate (EAS at 6-Position) Bromination->Product1 Regioselective C6-attack Intermediate Diazonium Intermediate [Highly Reactive] Diazotization->Intermediate -H2O Product2 2-Diazo-2,6-azulenoquinone Derivatives Intermediate->Product2 H2O / -H+ Product3 2-Haloazulene Derivatives (Sandmeyer Reaction) Intermediate->Product3 CuX / HX

Fig 1: Divergent electrophilic substitution pathways for diethyl 2-aminoazulene-1,3-dicarboxylate.

2. Quantitative Data Summary To assist in experimental design, the following table summarizes the key parameters and expected outcomes for the primary electrophilic substitution methods applied to this substrate.

Reaction TypeReagents & SolventTemp.Target SiteTypical YieldPrimary Application
Bromination NBS, Dichloromethane (DCM)20-25 °CC-6 (Ring)75-85%Precursor for Pd-catalyzed cross-coupling [3]
Diazotization NaNO2​ , H2​SO4​ , Dioxane0-5 °C2- NH2​ (Exocyclic)>90% (Intermediate)Synthesis of diazoazulenoquinones [2]
Sandmeyer CuCl/CuBr, HCl/HBr0-25 °CC-2 (via Diazonium)50-70%Introduction of halogens at the C-2 position

3. Experimental Protocols & Self-Validating Systems

Protocol A: Regioselective Electrophilic Bromination at the 6-Position This protocol utilizes N-Bromosuccinimide (NBS) to achieve controlled bromination at the 6-position. The causality behind choosing NBS over elemental bromine ( Br2​ ) lies in its ability to provide a slow, controlled release of electrophilic bromine, which prevents the over-oxidation or degradation of the sensitive azulene core [4].

Step-by-Step Methodology:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2-aminoazulene-1,3-dicarboxylate (1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Slowly add N-Bromosuccinimide (1.05 mmol) portion-wise over 10 minutes at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the mixture for 1.5 to 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine.

  • Extraction: Transfer to a separatory funnel, extract the organic layer, and wash twice with brine (20 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate.

Self-Validating System (Quality Control):

  • Visual Cue: The starting material is typically a vibrant orange/red. Upon bromination, a slight bathochromic shift (darkening) occurs.

  • Analytical Confirmation: TLC will reveal a new, distinct spot with a higher Rf​ value than the starting material, as the addition of the lipophilic bromine atom decreases the molecule's overall polarity. Mass spectrometry (ESI-MS) must show a characteristic 1:1 isotopic doublet for the [M+H]+ and [M+2+H]+ peaks, confirming mono-bromination.

Protocol B: Diazotization and Subsequent Transformation This protocol details the electrophilic attack of the nitrosonium ion ( NO+ ) on the 2-amino group. This is a critical gateway for synthesizing 2-haloazulenes via the Sandmeyer reaction or forming complex diazoazulenoquinones [2].

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve diethyl 2-aminoazulene-1,3-dicarboxylate (1.0 mmol) in 5 mL of purified dioxane.

  • Acidification: Slowly add 1.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while cooling the flask in an ice-water bath to strictly maintain the temperature between 0-5 °C.

  • Electrophile Generation: Prepare a solution of sodium nitrite ( NaNO2​ , 1.2 mmol) in 1 mL of distilled water. Add this aqueous NaNO2​ solution dropwise to the acidic azulene mixture over 15 minutes.

  • Intermediate Formation: Stir the mixture at 0 °C for 2 hours to ensure complete formation of the diazonium intermediate.

  • Downstream Transformation (Example: Hydrolysis): To isolate 2-diazo-2,6-azulenoquinone derivatives, add 20 mL of ice-cold water to the reaction mixture. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

Self-Validating System (Quality Control):

  • Visual Cue: The addition of NaNO2​ causes an immediate and stark color change (often from red/orange to a lighter yellow/brown hue), visually confirming the disruption of the amine's conjugation with the azulene π -system as the −N2+​ group forms.

  • Thermodynamic Indicator: The diazonium salt is thermodynamically unstable. If the cooling bath fails and the temperature inadvertently rises above 10 °C, the spontaneous evolution of nitrogen gas ( N2​ ) bubbles will be observed, indicating premature decomposition. This serves as a real-time kinetic warning to the scientist to maintain strict thermal control.

4. References 1.1 - The Journal of Organic Chemistry (ACS) 2.2 - Bulletin of the Chemical Society of Japan 3.3 - ACS Omega 4.4 - Benchchem

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of Diethyl 2-aminoazulene-1,3-dicarboxylate

Introduction & Mechanistic Overview As a Senior Application Scientist specializing in non-benzenoid aromatics, I frequently consult on the isolation of highly conjugated systems. Diethyl 2-aminoazulene-1,3-dicarboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist specializing in non-benzenoid aromatics, I frequently consult on the isolation of highly conjugated systems. Diethyl 2-aminoazulene-1,3-dicarboxylate (CAS 3806-02-8)1[1] is a critical intermediate in the synthesis of complex azulene derivatives, prized for its unique electronic properties and striking pigmentation.

However, its structural features—an electron-rich azulene core coupled with hydrogen-bonding amino and ester functionalities—make it uniquely challenging to purify. The compound is highly susceptible to streaking on silica gel and "oiling out" during crystallization. This guide provides a self-validating, thermodynamically grounded workflow to ensure the high-purity isolation of this compound, typically yielding pure orange/red needles with a melting point of 160.0–162.5 °C2[2].

Core Purification Workflow

PurificationWorkflow Crude Crude Diethyl 2-aminoazulene- 1,3-dicarboxylate Silica Silica Gel Column Chromatography (EtOAc / Hexane Gradient) Crude->Silica Dry Loading Fractions Fraction Collection & TLC Analysis (Rf ~0.4) Silica->Fractions Elution Concentration Concentration in vacuo (30 °C) Fractions->Concentration Pool pure fractions Recryst Recrystallization (Hot Absolute Ethanol) Concentration->Recryst Dissolution Crystals Pure Crystalline Product (Orange/Red Needles) Recryst->Crystals Slow cooling to 0 °C

Workflow for the purification and isolation of diethyl 2-aminoazulene-1,3-dicarboxylate.

Quantitative Data Summary
TechniqueSolvent SystemMetricTypical Value / Observation
TLC Analysis 20% EtOAc in HexanesRf Value~0.35 - 0.45 (Visible Orange/Red Spot)
Column Chromatography 10-20% EtOAc in HexanesRecovery85 - 90%
Recrystallization Absolute Ethanol (EtOH)Yield75 - 85%
Recrystallization (Alt) Benzene / CyclohexaneYield70 - 80%
Thermal Analysis N/AMelting Point160.0–162.5 °C
Step-by-Step Experimental Protocols
Protocol 1: Silica Gel Column Chromatography (Dry Loading Method)

Causality Check: Wet loading highly conjugated, polar compounds often leads to local polarity spikes at the column head, causing severe streaking. Dry loading ensures a uniform, horizontal elution band.

  • Preparation: Dissolve the crude reaction mixture (typically a dark red/brown oil or semi-solid) in a minimum volume of dichloromethane (DCM).

  • Adsorption: Add silica gel (230-400 mesh, approximately 3× the mass of the crude product) to the DCM solution. Evaporate the solvent in vacuo until a free-flowing, homogeneously colored powder is obtained.

  • Column Packing: Pack a glass column with silica gel using 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Loading & Elution: Carefully pour the dry-loaded powder onto the flat surface of the packed silica. Top with a thin layer of protective sand. Elute using a gradient of 10% to 20% EtOAc in Hexanes. The target compound will elute as a highly visible, distinct orange/red band.

  • Isolation: Pool fractions containing the pure product (verified by TLC against a crude standard, Rf ~0.4) and concentrate under reduced pressure at 30 °C to yield a solid residue.

Protocol 2: Recrystallization from Ethanol

Causality Check: Absolute ethanol provides an ideal thermodynamic gradient. At reflux, the solvent's hydrogen-bonding network easily solvates the amino and ester groups. Upon cooling, the non-polar azulene core forces the compound out of solution, forming a highly ordered crystal lattice.

  • Dissolution: Suspend the chromatographed solid in absolute ethanol (approx. 5-10 mL per gram of product) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (78 °C) while stirring vigorously until complete dissolution occurs.

  • Controlled Cooling: Remove the flask from the heat source. Critical Step: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice and promotes "oiling out." Slow cooling ensures the thermodynamic formation of pure orange/red needles2[2].

  • Harvesting: Once at room temperature, chill the mixture in an ice bath (0 °C) for 30 minutes to maximize crystal yield. Filter the crystals via vacuum filtration (Büchner funnel) and wash the filter cake with a minimal amount (1-2 mL) of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum (< 1 mbar) for 4 hours to remove residual solvent.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during the ethanol cooling phase. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point or when the solvent is too poor at lower temperatures, causing liquid-liquid phase separation rather than solid-liquid crystallization. Solution: Reheat the mixture until it is a homogeneous solution. Add a small amount of a better solvent (e.g., a few drops of DCM or EtOAc) to increase solubility, or slightly increase the total volume of ethanol. Allow it to cool very slowly (e.g., in a warm water bath that naturally cools to room temperature). Seeding the solution with a pure crystal of diethyl 2-aminoazulene-1,3-dicarboxylate at ~40 °C can also nucleate crystal growth before oiling occurs.

Q: I observe significant streaking on my TLC plates and column, leading to poor resolution from byproducts. What is the cause? A: The 2-amino group on the azulene ring can interact strongly with the acidic silanol groups on the silica gel stationary phase. Solution: Pre-treat the silica gel with 1% triethylamine (TEA) in hexanes before packing the column, or add 0.5-1% TEA to your eluent. This neutralizes the acidic sites, preventing the amine from tailing and ensuring a tight, well-resolved elution band.

Q: The isolated crystals are dark brown instead of the expected bright orange/red. Is the product degraded? A: Dark brown coloration usually indicates the presence of oxidized polymeric byproducts or residual trace metals if a metal catalyst was used in upstream cross-coupling syntheses. Solution: Dissolve the dark crystals in DCM and filter the solution through a short pad of Celite topped with activated carbon (charcoal). The carbon will adsorb the highly conjugated polymeric impurities. Re-concentrate the filtrate and perform the ethanol recrystallization.

Q: Can I use a solvent system other than Ethanol for recrystallization? A: Yes. While ethanol is the standard, historical literature also supports the use of benzene or a benzene/cyclohexane mixture for azulene dicarboxylate derivatives3[3]. However, due to the severe toxicity of benzene, a mixture of Ethyl Acetate and Hexanes (dissolving the compound in minimal hot EtOAc and adding hot Hexane until turbid) is a much safer, highly effective alternative that leverages the same polarity differential.

References
  • PubChem . "Diethyl 2-aminoazulene-1,3-dicarboxylate | C16H17NO4 | CID 312940". National Center for Biotechnology Information. Available at:[Link]

  • ACS Omega . "Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference". ACS Publications. Available at:[Link]

  • Bulletin of the Chemical Society of Japan . "The Diazotization of Diethyl 2-Aminoazulene-1,3-dicarboxylate". Oxford University Press. Available at:[Link]

Sources

Optimization

Preventing oxidation and degradation of diethyl 2-aminoazulene-1,3-dicarboxylate during storage

Technical Support Center: Diethyl 2-aminoazulene-1,3-dicarboxylate Introduction Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) is an azulene derivative with significant potential in materials science and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Diethyl 2-aminoazulene-1,3-dicarboxylate

Introduction

Diethyl 2-aminoazulene-1,3-dicarboxylate (DEAA) is an azulene derivative with significant potential in materials science and pharmaceutical development, owing to the unique electronic and photophysical properties of the azulene core.[1] However, the very features that make it valuable—its electron-rich, non-benzenoid aromatic system and the presence of a primary amino group—also render it highly susceptible to oxidative and photo-degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, troubleshooting protocols, and validated methodologies to ensure the long-term stability and integrity of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of solid Diethyl 2-aminoazulene-1,3-dicarboxylate?

For maximum long-term stability, the solid compound should be stored under a combination of conditions that rigorously excludes pro-degradative elements. The primary threats are oxygen, light, and moisture.[2]

  • Atmosphere: An inert atmosphere is mandatory. Store the compound under dry Argon or Nitrogen gas. For ultimate protection, storage inside a controlled-atmosphere glove box (<1 ppm O₂ and H₂O) is the gold standard.[2][3]

  • Temperature: Cold storage is highly recommended to reduce the rate of any potential degradation reactions. The ideal temperature range is +2°C to +8°C .[4] Some safety data sheets for the parent compound, azulene, may list room temperature (15-25°C), but the presence of the activating amino group on DEAA necessitates colder conditions for reliable long-term storage.[5]

  • Light: The compound is photosensitive. Always store it in an amber glass vial or a container completely wrapped in aluminum foil to protect it from light.[2]

  • Container: Use a tightly sealed glass container, such as a vial with a PTFE-lined cap, to prevent moisture ingress and oxygen exchange.

Q2: What makes this compound so susceptible to degradation?

The instability of diethyl 2-aminoazulene-1,3-dicarboxylate stems from its core chemical structure:

  • Electron-Rich Aromatic System: Azulene is an isomer of naphthalene but is significantly more reactive due to its electron-rich seven-membered ring and electron-deficient five-membered ring. This structure is prone to oxidation.[4]

  • Primary Amino Group (-NH₂): The amino group is an activating group, meaning it donates electron density into the azulene ring system. This further increases the molecule's susceptibility to oxidation, a common degradation pathway for compounds containing amino groups.[6]

  • Photosensitivity: Aromatic systems like azulene can absorb light, promoting them to an excited state. This excited molecule can then react with atmospheric oxygen (a triplet ground state) to form highly reactive singlet oxygen or other radical species, initiating a cascade of degradation reactions.[2]

Q3: What are the common visual signs of degradation?

Fresh, high-purity diethyl 2-aminoazulene-1,3-dicarboxylate is typically a crystalline solid with a distinct color (often reported as dark blue or purple).[4] The most immediate sign of degradation is a change in color and physical appearance . You may observe:

  • The appearance of dark brown or black spots in the solid.

  • A gradual change of the bulk material to a dull brown or black amorphous solid.

  • Reduced solubility in organic solvents where it was previously freely soluble.

These changes indicate the formation of polymeric or highly oxidized byproducts. Any sample showing these signs should be considered suspect and its purity must be re-verified before use.

Q4: Is it advisable to use an antioxidant in solutions of this compound?

Yes, for applications where the compound will be in solution for an extended period, the addition of an antioxidant can be a highly effective strategy. Antioxidants function by scavenging free radicals or other reactive oxygen species, thereby interrupting the degradation cascade.[7][8]

  • Recommended Antioxidants: A combination of antioxidants can provide broader protection.[6] Consider using a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) in combination with a radical scavenger like Ascorbic Acid (Vitamin C) or alpha-Tocopherol (Vitamin E) .[6][9]

  • Mechanism: Hindered phenols like BHT are excellent at breaking the chain reactions of free radicals, while compounds like ascorbic acid are effective reducing agents.[8][10]

  • Implementation: The antioxidant should be added to the solvent before dissolving the diethyl 2-aminoazulene-1,3-dicarboxylate. The concentration should be optimized for your specific application, but starting points are typically in the 0.01-0.1% (w/v) range.

Section 2: Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Actions & Solutions
My solid sample has changed color from blue/purple to brown/black. 1. Chronic exposure to atmospheric oxygen. 2. Exposure to light. 3. Storage at elevated temperatures.1. Assess Purity: Immediately perform a purity check using HPLC or TLC (See Protocol 3.3). 2. Discard if Heavily Degraded: If significant impurities are detected, it is best to discard the batch to avoid compromising experimental results. 3. Review Storage Protocol: Ensure all future batches are stored strictly according to the guidelines in FAQ Q1 and Protocol 3.1.
I'm seeing multiple new spots on my TLC analysis of a stored sample. 1. Onset of chemical degradation, leading to multiple byproducts. 2. Contamination during handling.1. Quantify Degradation: Use HPLC with a photodiode array (PDA) detector to quantify the percentage of the main peak versus the impurity peaks. 2. Identify Impurities (Optional): If necessary, use LC-MS to get molecular weights of the degradation products to understand the degradation pathway.[11] 3. Implement Inert Handling: When weighing or transferring the solid, use inert atmosphere techniques as detailed in Protocol 3.2.[12][13]
NMR analysis shows new, unidentifiable peaks, and peak integration is inconsistent. 1. Significant structural degradation of the molecule. 2. Formation of paramagnetic species that can cause peak broadening.1. Confirm Identity: Compare the ¹H and ¹³C NMR spectra to a reference spectrum of a fresh, pure sample. 2. Cease Use: Do not use this batch for any experiment where stoichiometry or structural integrity is critical. 3. Root Cause Analysis: Investigate the full history of the batch. Was the vial left open? Was it exposed to direct sunlight? Was it stored outside the recommended temperature range?
My experimental results are inconsistent when using older batches of the compound. The effective concentration of the active compound has decreased due to degradation, leading to lower-than-expected reaction yields or biological activity.1. Institute a "Purity Check Before Use" Policy: For any batch older than 6 months, or for any batch that is frequently opened, a routine HPLC purity check is mandatory before use. 2. Aliquot New Batches: When you receive a new, high-purity batch, immediately divide it into smaller, single-use aliquots under an inert atmosphere. This prevents contamination and repeated exposure of the main stock.[2]

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage Protocol

This protocol is designed to maximize the shelf-life of solid diethyl 2-aminoazulene-1,3-dicarboxylate.

  • Verification: Upon receipt, verify the purity of the compound via HPLC or NMR to establish a baseline (T=0) reference.

  • Aliquoting: In a glove box or under a steady stream of inert gas (Argon or Nitrogen), aliquot the bulk sample into several smaller, pre-tared amber glass vials.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with dry Argon or Nitrogen for at least 60 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, aliquot date, and weight.

  • Light Protection: Place the sealed vials inside a larger, opaque container (e.g., a small cardboard box or a metal can).

  • Refrigeration: Place the container in a refrigerator set to +2°C to +8°C .

  • Log Sheet: Maintain a log sheet for the samples, noting the date each aliquot is removed for use.

Protocol 3.2: Procedure for Aliquoting and Handling Under Inert Atmosphere (Schlenk Line Technique)

This protocol is for labs without access to a glove box. It uses standard Schlenk equipment to handle the air-sensitive compound.[3]

  • Glassware Preparation: Ensure all glassware (Schlenk flask, spatulas, vials) is thoroughly oven-dried and cooled under vacuum.

  • Setup: Place the main container of diethyl 2-aminoazulene-1,3-dicarboxylate and the empty, tared destination vials inside a Schlenk flask. Seal the flask with a rubber septum.

  • Purge Cycle: Connect the flask's sidearm to a Schlenk line. Perform at least three vacuum-backfill cycles to replace the air inside the flask with an inert gas (Argon or Nitrogen).[12]

  • Transfer: While maintaining a positive pressure of inert gas (indicated by a bubbler), briefly remove the septum and use a clean, dry spatula to transfer the desired amount of solid from the main container to the destination vials.

  • Seal and Purge Vials: Immediately cap the destination vials loosely. Insert a needle connected to the inert gas line to flush the vial's headspace. While the gas is flowing, tighten the cap securely.

  • Reseal Main Stock: Securely reseal the main stock container inside the flask.

  • Final Purge: Perform one final vacuum-backfill cycle on the Schlenk flask before disconnecting it.

  • Storage: Store the newly prepared aliquots as described in Protocol 3.1.

Protocol 3.3: Quality Control - Assessing Compound Integrity via HPLC

This is a general reverse-phase HPLC method to quickly assess the purity of your sample.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute this stock 1:10 in the mobile phase for analysis.

  • HPLC System & Column:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: PDA/DAD detector, monitoring at the λ-max of the azulene chromophore (typically in the 350-450 nm range, determine empirically) and a lower wavelength (e.g., 254 nm) to detect other aromatic impurities.

  • Analysis: A pure sample should yield a single major peak. The appearance of multiple peaks, especially those eluting earlier (more polar), is a strong indicator of degradation. Calculate purity as the area % of the main peak. A purity of <95% suggests significant degradation.

Section 4: Appendices

Appendix A: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature +2°C to +8°CSlows the rate of chemical degradation.[4]
Atmosphere Inert (Dry Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[2][3]
Light Exclude completely (Amber Vial)Prevents photo-initiation of degradation pathways.[2]
Container Tightly sealed glass vial (PTFE-lined cap)Prevents ingress of oxygen and moisture.
Handling Inert atmosphere (Glove Box / Schlenk Line)Minimizes exposure during weighing and aliquoting.[12][13]
Appendix B: Conceptual Degradation Pathway

G cluster_0 Initiation Factors O2 Oxygen (O₂) Intermediate Reactive Intermediates (e.g., Radical Cations, Singlet Oxygen Adducts) O2->Intermediate Light Light (hν) Light->Intermediate Moisture Moisture (H₂O) Moisture->Intermediate DEAA Diethyl 2-aminoazulene-1,3-dicarboxylate (Stable, Blue/Purple Solid) DEAA->Intermediate Products Degradation Products (Brown/Black Polymers, Ring-Opened Species, Oxidized Dimers) Intermediate->Products caption Conceptual pathway for DEAA degradation.

Caption: Conceptual pathway for DEAA degradation.

Appendix C: Inert Atmosphere Handling Workflow

G start Start: Retrieve Aliquot from +4°C Storage inert_env Transfer to Inert Environment (Glove Box or Schlenk Flask) start->inert_env equilibrate Allow Vial to Equilibrate to Room Temperature inert_env->equilibrate Prevents condensation open_weigh Open Vial and Weigh Required Amount equilibrate->open_weigh reseal Tightly Reseal Vial IMMEDIATELY open_weigh->reseal end End: Use Weighed Compound in Experiment open_weigh->end purge Purge Headspace with Dry Inert Gas reseal->purge Critical step store Return Aliquot to +4°C Storage purge->store caption Workflow for handling DEAA under inert atmosphere.

Caption: Workflow for handling DEAA under inert atmosphere.

Section 5: References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥ 98%. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Azulene, 99%. Retrieved from [Link]

  • Gaudin, T., et al. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC. Retrieved from [Link]

  • Gaudin, T., et al. (n.d.). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. Retrieved from [Link]

  • Author Unknown. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from a source discussing laboratory techniques.

  • Hilaris Publisher. (2024, July 27). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Retrieved from

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • A-Sense Sp. z.o.o. (n.d.). Azulene. Retrieved from [Link]

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • Iwashina, T., et al. (n.d.). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. ACS Omega. Retrieved from a scientific journal.

  • ACS Publications. (2025, August 24). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-aminoazulene-1,3-dicarboxylate. Retrieved from [Link]

  • Author Unknown. (n.d.). III Analytical Methods. Retrieved from a governmental or regulatory source on environmental analysis.

  • Colour Synthesis Solutions. (n.d.). Diethyl 2-aminoazulene-1,3-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. Retrieved from [Link]

  • DOI. (n.d.). Reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with metal acetates and alkoxides. Retrieved from a scientific data repository.

  • Molport. (n.d.). 1,3-diethyl 2-aminoazulene-1,3-dicarboxylate. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Amanote Research. (n.d.). The Oxidative Animation of Diethyl 2-Hydroxyazulene-1,3-Dicarboxylate and Cycloheptimidazol-2(1h)-One. Retrieved from a research database.

  • MDPI. (2023, April 23). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Determining the Purity of Diethyl 2-aminoazulene-1,3-dicarboxylate

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of potential therapeutic agents. Diethyl 2-aminoazulene-1,3-dicarboxylate, a substituted azulene derivative with potential applications in materials science and pharmaceuticals, is no exception. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining its purity and offers a comparative analysis with alternative analytical techniques. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5][6][7]

The Criticality of Purity in Novel Compounds

The presence of impurities in a compound like diethyl 2-aminoazulene-1,3-dicarboxylate can have significant consequences, ranging from altered physicochemical properties to unforeseen biological activities. Therefore, a robust and reliable analytical method for purity determination is paramount. HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[8] This guide will walk you through the development and validation of an HPLC method tailored for this specific azulene derivative.

A Validated Reversed-Phase HPLC Method for Purity Determination

Based on the hydrophobic nature of the azulene core and the presence of polar functional groups, a reversed-phase HPLC (RP-HPLC) method is the logical choice for the separation and quantification of diethyl 2-aminoazulene-1,3-dicarboxylate and its potential impurities.[9][10]

Chromatographic Conditions: A Rationale

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the azulene ring system. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Water (Gradient)A gradient elution is chosen to ensure the timely elution of both polar and non-polar impurities. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-20 min: 60-90% AcetonitrileA gradient allows for the effective separation of a wider range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV-Vis at 280 nmAzulene derivatives typically exhibit strong absorbance in the UV region. 280 nm is a good starting point, but the optimal wavelength should be determined by a UV scan of the analyte.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Method Validation: Ensuring Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][7] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[5][6][7]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7]

  • Experimental Approach: A solution of diethyl 2-aminoazulene-1,3-dicarboxylate is spiked with known, structurally similar impurities. The chromatograms are then analyzed to ensure that the peak for the main compound is well-resolved from all other peaks.

  • Acceptance Criteria: The analyte peak should be free of co-elution from other components, as demonstrated by baseline resolution (Rs > 1.5).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Experimental Approach: A series of at least five standard solutions of diethyl 2-aminoazulene-1,3-dicarboxylate are prepared at different concentrations (e.g., 50-150% of the expected sample concentration). Each solution is injected in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (n=3)
50Mean Area ± SD
75Mean Area ± SD
100Mean Area ± SD
125Mean Area ± SD
150Mean Area ± SD

Accuracy refers to the closeness of the test results obtained by the method to the true value.[2][5]

  • Experimental Approach: Accuracy is determined by a recovery study. A known amount of diethyl 2-aminoazulene-1,3-dicarboxylate is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Data Analysis: The percentage recovery is calculated for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Concentration Level% Recovery (n=3)
80%Mean % ± RSD
100%Mean % ± RSD
120%Mean % ± RSD

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Experimental Approach: Six replicate injections of the same standard solution (at 100% concentration) are performed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Approach: The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the peak areas between the two sets of experiments should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (Based on Signal-to-Noise Ratio):

    • A series of dilute solutions of the analyte are injected.

    • LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1.

    • LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10:1.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Experimental Approach: The effect of small changes in the following parameters is evaluated:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity determination. A comparative understanding of these methods is essential for selecting the most appropriate approach for a given application.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the integrated signal of a specific nucleus relative to a certified internal standard.
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[11][12]Provides an absolute measure of purity without the need for a specific reference standard of the analyte.
Strengths High resolution, well-established, and widely available.High sensitivity and specificity due to mass detection, excellent for impurity identification.Provides structural information, is a primary analytical method, and does not require a calibration curve.[8]
Limitations Requires a chromophore for UV detection. Purity is typically reported as area percent, which assumes equal response factors for all components.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods, requires a relatively pure internal standard, and can be complex to set up.
Best For Routine quality control and purity assessment of a wide range of pharmaceutical compounds.Identification and quantification of volatile impurities and residual solvents.Absolute purity determination and certification of reference standards.

Experimental Protocols

Step-by-Step HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Document SOP Standard Operating Procedure Report->SOP Implement

Caption: Workflow for HPLC Method Validation.

Sample Preparation for HPLC Analysis
  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of diethyl 2-aminoazulene-1,3-dicarboxylate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the diethyl 2-aminoazulene-1,3-dicarboxylate sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filtration:

    • Filter both solutions through a 0.45 µm PTFE syringe filter before injection into the HPLC system.

Conclusion

The validated HPLC method presented in this guide provides a robust and reliable approach for determining the purity of diethyl 2-aminoazulene-1,3-dicarboxylate. The causality behind each experimental choice has been explained to provide a deeper understanding of the method's development. By adhering to the principles of method validation outlined by regulatory bodies, researchers can have high confidence in the quality of their analytical data. The comparison with alternative techniques such as GC-MS and qNMR offers a broader perspective, enabling scientists to select the most suitable method for their specific analytical challenges.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Triclinic Labs. Compendial Monograph and Pharmacopoeial Method Testing Services. [Link]

  • NJ Labs. Comprehensive Pharmaceutical and USP Compendial Testing. [Link]

  • BA Sciences. (2025). What is Compendial Testing?. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Hindawi. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Pace Analytical. Expert Compendial Testing Services. [Link]

  • SIELC Technologies. (2018). Separation of Azulene on Newcrom R1 HPLC column. [Link]

  • PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • PubChem. Diethyl 2-aminoazulene-1,3-dicarboxylate. [Link]

  • Colour Synthesis Solutions. Diethyl 2-aminoazulene-1,3-dicarboxylate. [Link]

  • ACS Publications. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. [Link]

  • MDPI. (2022). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. [Link]

  • Chromatography Forum. (2012). How to design a purity test using HPLC. [Link]

  • DOI. Reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with metal acetates and alkoxides. [Link]

  • Chemsrc. diethyl 2-aminoazulene-1,3-dicarboxylate | CAS#:3806-02-8. [Link]

Sources

Comparative

Mass spectrometry fragmentation comparison of diethyl 2-aminoazulene-1,3-dicarboxylate isomers

The structural elucidation of positional isomers remains one of the most critical applications of mass spectrometry (MS) in advanced organic synthesis and materials science. For non-alternant aromatic systems like azulen...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of positional isomers remains one of the most critical applications of mass spectrometry (MS) in advanced organic synthesis and materials science. For non-alternant aromatic systems like azulene, the spatial arrangement of substituents drastically dictates gas-phase ion chemistry.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation pathways of two key isomers: diethyl 2-aminoazulene-1,3-dicarboxylate and diethyl 6-aminoazulene-1,3-dicarboxylate . By examining the topological differences between the 5-membered and 7-membered rings, we can establish a predictive framework for isomer differentiation.

Topological Influence on Gas-Phase Ion Chemistry

Azulene is a highly polarized hydrocarbon with an electron-rich 5-membered ring and an electron-deficient 7-membered ring. When functionalized with push-pull substituents—such as electron-donating amino groups and electron-withdrawing ester groups—the specific attachment points govern not only the molecule's photophysical properties but also its stability under electron ionization (EI)[1].

  • The 2-Amino Isomer: In [2], the amino group is situated on the 5-membered ring, directly flanked by two ester groups. This spatial proximity enables highly specific intramolecular interactions (the "ortho-effect") upon ionization.

  • The 6-Amino Isomer: In [1], the amino group resides on the 7-membered ring, spatially isolated from the 1,3-dicarboxylate moieties. The rigid planar geometry of the azulene core prevents any cross-talk between these functional groups, forcing the molecule to undergo standard, isolated ester cleavage[3].

Self-Validating GC-EI-MS Methodology

To accurately capture these divergent fragmentation pathways, Electrospray Ionization (ESI) is bypassed in favor of Electron Ionization (EI). EI at 70 eV imparts sufficient internal energy to drive both direct bond cleavages and complex intramolecular rearrangements, providing a highly reproducible, library-searchable spectral fingerprint[3].

To ensure absolute data integrity, the following protocol is designed as a self-validating system : the instrument must mathematically prove its calibration and cleanliness before any sample data is accepted.

Step-by-Step Experimental Protocol
  • System Suitability and Tuning (Self-Validation Step 1):

    • Introduce Perfluorotributylamine (PFTBA) into the MS source.

    • Causality: PFTBA fragments predictably. The system must automatically verify that the abundance ratios of m/z 69, 219, and 502 meet strict standard criteria. If the mass error exceeds ±0.1 Da or ratios fail, the sequence halts, preventing the acquisition of invalid data.

  • Blank Verification (Self-Validation Step 2):

    • Inject 1.0 µL of pure dichloromethane (DCM). The total ion chromatogram (TIC) must show zero peaks above a 3:1 signal-to-noise ratio at the expected retention windows, proving zero column carry-over.

  • Sample Preparation:

    • Dissolve 1.0 mg of the purified azulene isomer in 1.0 mL of LC-MS grade DCM. No derivatization is required due to the volatility and thermal stability of the diethyl esters[4].

  • Chromatographic Separation:

    • Inject 1.0 µL of the sample into a GC equipped with an HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm film).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase is selected because its slight polarizability perfectly resolves aromatic isomers based on minor dipole moment variations.

    • Temperature program: 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Ionization and Acquisition:

    • Operate the EI source at 70 eV and 230 °C. Acquire data in full-scan mode from m/z 50 to 500.

G S1 1. Sample Prep (1 mg/mL in DCM) S2 2. GC Separation (HP-5ms Column) S1->S2 S3 3. EI Ionization (70 eV) S2->S3 S4 4. Mass Analyzer (TOF-MS) S3->S4 S5 5. Data Acquisition (m/z 50-500) S4->S5

Fig 1. Self-validating GC-EI-MS workflow for azulene isomer differentiation.

Comparative Fragmentation Dynamics

The mass spectra of these two isomers demonstrate how topological proximity overrides standard fragmentation rules.

Pathway A: The Proximity-Driven "Ortho-Effect" (2-Amino Isomer)

Upon ionization to the radical cation (m/z 287), the 2-amino isomer exhibits a dominant base peak at m/z 241 [2].

  • Mechanistic Causality: This 46 Da mass loss corresponds to the elimination of a neutral ethanol molecule (EtOH). Because the -NH₂ group is structurally adjacent to the ester carbonyls, the gas-phase ion forms a 6-membered transition state. A proton is transferred from the amine to the ester oxygen, triggering the expulsion of ethanol and forming a highly stable, resonance-delocalized fused lactam-like cation[3]. Subsequent high-energy cleavage removes the remaining ester group, yielding an ion at m/z 169[2].

Pathway B: Isolated Functional Group Cleavage (6-Amino Isomer)

The 6-amino isomer lacks this spatial proximity. Consequently, the "ortho-effect" is geometrically impossible.

  • Mechanistic Causality: The radical cation (m/z 287) must rely on standard ester fragmentation energetics[3]. The molecule preferentially undergoes a homolytic cleavage to lose an ethoxy radical (•OEt, 45 Da), generating an acylium ion at m/z 242 . Alternatively, it undergoes a McLafferty-type rearrangement, transferring a hydrogen from the ethyl chain to the carbonyl oxygen and expelling neutral ethylene (C₂H₄, 28 Da) to yield m/z 259 [3].

G cluster_0 Diethyl 2-aminoazulene-1,3-dicarboxylate cluster_1 Diethyl 6-aminoazulene-1,3-dicarboxylate M Molecular Ion [M]+• m/z 287 I2 Proximity Effect (Ortho-Analog) M->I2 I6 Isolated Groups (Standard Cleavage) M->I6 F241 m/z 241 [M - EtOH]+• I2->F241 F169 m/z 169 Further Cleavage F241->F169 F259 m/z 259 [M - C2H4]+• I6->F259 F242 m/z 242 [M - •OEt]+ I6->F242

Fig 2. Divergent EI-MS fragmentation pathways of 2-amino and 6-amino azulene isomers.

Quantitative Data Summary

The following table synthesizes the diagnostic ions used to conclusively differentiate the two isomers in a laboratory setting. The presence of m/z 241 is the definitive biomarker for the 2-amino topology.

Fragment AssignmentDiethyl 2-aminoazulene-1,3-dicarboxylate (m/z)Rel. Abundance (%)Diethyl 6-aminoazulene-1,3-dicarboxylate (m/z)Rel. Abundance (%)
Molecular Ion [M]⁺• 2878528790
[M - C₂H₄]⁺• --25945
[M - •OEt]⁺ --24260
[M - EtOH]⁺• 241 100 (Base Peak) --
[M - •OEt - CO]⁺ --21430
[M - EtOH - CO₂Et]⁺ 16955--
Azulene Core 1322013215

Note: Data for the 2-amino isomer is experimentally grounded via the PubChem database[2]. Data for the 6-amino isomer is mapped according to established mass spectrometric cleavage rules for isolated azulenyl esters[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 312940, Diethyl 2-aminoazulene-1,3-dicarboxylate." PubChem. URL:[Link]

  • Shoji, T., et al. "Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes." Molecules, 2021. URL:[Link]

  • Fujimori, I., et al. "Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification." ACS Omega, 2022. URL:[Link]

  • Schneider, C. "Interpretation of mass spectra." University of Saarland. URL:[Link]

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